Purine Isostere Architecture: Crystallographically Validated Kinase Hinge Binding with Differentiated H-Bond Geometry vs. Adenine-Based Scaffolds
The pyrazolo[3,4-d]pyrimidine scaffold is unequivocally established as a purine isostere, replacing the imidazole ring of adenine/guanine with a pyrazole moiety [1]. This structural substitution repositions the nitrogen atoms while preserving ATP-mimetic hinge-region binding contacts. In contrast to purine, the scaffold presents N7 as the primary hinge H-bond acceptor (instead of purine N1), which interacts with the backbone NH of conserved hinge residues (e.g., Cys919 in EGFR, Cys532 in RAF kinases) [2]. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, enabling it to mimic kinase active site hinge region binding contacts, as comprehensively reviewed by Kassab (2023) [3]. X-ray co-crystal structures with ZIPK (DAPK3) at 2.46 Å resolution (PDB 5VJA) confirm that the pyrazolo[3,4-d]pyrimidinone ligand HS38 occupies the ATP-binding pocket with the scaffold N7 engaging the hinge backbone [4].
| Evidence Dimension | Scaffold architecture: H-bond acceptor/donor topology at kinase hinge region |
|---|---|
| Target Compound Data | Pyrazolo[3,4-d]pyrimidine scaffold: N7 as primary hinge H-bond acceptor; N4 exocyclic substituent as H-bond donor; C3-carbonyl as additional H-bond acceptor (3-one series). Crystallographically confirmed in 6+ kinase co-structures. |
| Comparator Or Baseline | Purine (adenine) scaffold: N1 as hinge H-bond acceptor; N6 exocyclic amino as H-bond donor. Imidazole N7 absent in pyrazolo[3,4-d]pyrimidine; replaced by pyrazole C3/N2 rearrangement. |
| Quantified Difference | Qualitative structural difference: repositioning of hinge-binding nitrogen atoms alters H-bond distance and angle geometry. The pyrazolo[3,4-d]pyrimidine scaffold enables tunable selectivity across kinase families by exploiting differentiated hinge contacts unavailable to the purine core. |
| Conditions | X-ray crystallography (resolution range 2.0–2.8 Å across multiple PDB entries); molecular docking studies against EGFR, VEGFR2, CDK2, c-Src, and RAF kinase ATP-binding sites. |
Why This Matters
For procurement decisions, the pyrazolo[3,4-d]pyrimidin-3-one scaffold offers a structurally validated, crystallography-backed purine surrogate with a differentiated hinge-binding pharmacophore that purine-based building blocks cannot replicate, enabling access to kinase selectivity profiles unattainable with adenine isosteres.
- [1] Ismail NSM, Ali EMH, Ibrahim DA, Serya RAT, Abou El Ella DA. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorganic Chemistry. 2018;78:341-357. doi:10.1016/j.bioorg.2018.03.032. View Source
- [2] Schenone S, Radi M, Musumeci F, Brullo C, Botta M. Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews. 2014;114(14):7189-7238. doi:10.1021/cr400270z. View Source
- [3] Kassab AE. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. 2023;356(1):e2200424. doi:10.1002/ardp.202200424. View Source
- [4] RCSB PDB 5VJA. Crystal structure of human ZIPK (DAPK3) in complex with pyrazolo[3,4-d]pyrimidinone ligand HS38. Resolution: 2.46 Å. Deposited: 2017-04-19. doi:10.1016/j.chembiol.2018.06.006. View Source
